molecular formula C14H9ClN2S2 B2875020 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338398-42-8

2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

Cat. No. B2875020
CAS RN: 338398-42-8
M. Wt: 304.81
InChI Key: NKMMKLAQWBWLQM-UHFFFAOYSA-N
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Description

“2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves modifying the structure of known derivatives with documented activity . For instance, a series of pyrazole-sulfonamide derivatives were synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide .


Molecular Structure Analysis

Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .


Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives are primarily related to their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Scientific Research Applications

Anti-Inflammatory Applications

Compounds similar to “2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide”, such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives, have been synthesized and evaluated for their anti-inflammatory activities . These compounds have shown significant anti-inflammatory effects, which are believed to be mediated chiefly through inhibition of biosynthesis of prostaglandins .

Analgesic Applications

The same series of compounds have also been evaluated for their analgesic (pain-relieving) activities . Some of the synthesized compounds have shown significant analgesic effects .

Antioxidant Applications

Thiadiazole-triazole analogs hybridized with thiophene, which are structurally similar to “2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide”, have been synthesized and evaluated for their antioxidant properties . Some of these hybrids showed strong inhibition in the DPPH radical scavenging technique, indicating their potential as antioxidants .

Anticonvulsant Applications

Compounds related to “2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” have been evaluated for their anticonvulsant activities . This suggests a potential application in the treatment of seizures.

Corrosion Inhibition

2-Amino-5-phenyl-1,3,4-thiadiazole, a compound structurally similar to “2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide”, has been examined for its corrosion inhibition properties . This suggests a potential application in materials science and engineering.

Synthesis of New Derivatives

“2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” and similar compounds can be used as key intermediates in the synthesis of new chemical derivatives . These new derivatives can then be evaluated for various biological activities, expanding the range of potential applications.

Future Directions

Thiadiazole derivatives, including “2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide”, show promise as potential anticancer agents . Future research could focus on further understanding their mechanisms of action, optimizing their synthesis processes, and conducting preclinical and clinical trials to evaluate their safety and efficacy in treating cancer.

properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S2/c15-11-8-4-5-9-12(11)18-14-13(16-17-19-14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMMKLAQWBWLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

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